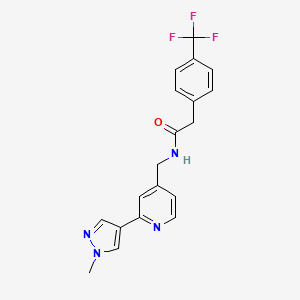

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-26-12-15(11-25-26)17-8-14(6-7-23-17)10-24-18(27)9-13-2-4-16(5-3-13)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTUYSVXMPNVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrazole ring, a pyridine moiety, and a trifluoromethyl phenyl group. Its molecular formula is , and it possesses notable physicochemical properties that contribute to its biological efficacy.

Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit mechanisms involving:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have shown inhibitory effects on Aurora-A kinase and CDK2, which are critical in cell cycle regulation and cancer progression .

- Induction of Apoptosis : The compound has been noted for its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Apoptosis induction |

| Analog A | HepG2 | 3.25 | Kinase inhibition |

| Analog B | A549 | 26.00 | Cell cycle arrest |

| Analog C | NCI-H460 | 0.95 | Autophagy induction |

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives for anticancer properties, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating potent activity . This suggests that the compound may effectively inhibit tumor growth through multiple pathways.

Case Study 2: Kinase Inhibition

A comparative analysis of several pyrazole derivatives highlighted the ability of this compound to inhibit Aurora-A kinase with an IC50 value of 0.067 µM. This inhibition is crucial as Aurora-A kinase is often overexpressed in various cancers, making it a target for therapeutic intervention .

Scientific Research Applications

Anticancer Applications

One of the primary applications of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is in the development of anticancer agents. Research indicates that compounds with similar structural motifs exhibit potent activity against various cancer cell lines. For instance, derivatives containing the pyrazole and pyridine moieties have been synthesized and tested for their ability to inhibit cancer cell proliferation, showing promising results against breast cancer and other malignancies .

Case Study: AMPK Inhibitors

A recent study focused on the synthesis of pyrazole derivatives as AMP-activated protein kinase (AMPK) inhibitors. The findings suggest that compounds structurally related to this compound can serve as lead compounds for developing novel AMPK inhibitors, which are crucial in cancer metabolism regulation .

Anti-inflammatory Properties

Another significant application of this compound is its potential anti-inflammatory effects. Research has shown that compounds with trifluoromethyl groups often enhance biological activity, including anti-inflammatory properties. The trifluoromethyl group can influence the pharmacokinetics and bioavailability of the compound, making it a valuable feature in drug design for inflammatory diseases .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of compounds similar to this compound. The incorporation of specific functional groups has been linked to enhanced antibacterial activity against various pathogens, suggesting that this compound could be developed into a novel antimicrobial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies indicate that modifications in the substituents on the pyridine and pyrazole rings can significantly affect the biological activity of the compound, providing insights for further drug development .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Structural Features and Substitutions

Key Observations :

- Pyridine vs. Pyrimidine Cores : The target compound and Compound 18 share acetamide and pyrazole motifs, but the latter’s pyrimidine core may enhance DNA-binding affinity, critical for CDK2 inhibition.

- Trifluoromethyl vs.

- Dihydropyrazole vs. Pyrazole : The dihydropyrazole in introduces conformational rigidity, which may limit rotational freedom compared to the target compound’s pyridine-pyrazole system.

Pharmacological and Physicochemical Properties

- Melting Points: Compound 18 has a high melting point (~283°C), suggesting strong intermolecular forces (e.g., hydrogen bonding), while ’s compound melts at 200–202°C, likely due to less polar substituents. The target compound’s trifluoromethyl group may increase melting point relative to non-fluorinated analogs.

- Synthesis Challenges : Compound 18’s low yield (17%) highlights difficulties in pyrimidine-acetamide coupling . The target compound’s synthesis may face similar challenges due to steric hindrance from the trifluoromethyl group.

- Hydrogen Bonding : and 6 emphasize R₂²(10) dimer formation via N–H···O bonds, which could enhance crystalline stability. The target compound’s amide group may exhibit similar behavior.

Structural Flexibility and Drug Design

- The target compound’s pyridine-pyrazole system may allow greater planar flexibility, optimizing kinase active-site binding.

- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature contrasts with methylsulfanyl’s electron-donating properties ( ), affecting charge distribution and receptor affinity.

Q & A

Basic: What synthetic strategies are recommended to optimize yield and purity of this compound?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

- Coupling reactions : Use palladium catalysts for pyrazole-pyridine bond formation under inert atmospheres (Ar/N₂) to prevent oxidation .

- Acetylation : Employ acetic anhydride or acetyl chloride in anhydrous solvents (e.g., DCM) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm) and confirms regiochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.15) and detects fragmentation patterns .

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and pyrazole/pyridine ring vibrations .

Advanced: How can computational modeling predict target binding and pharmacokinetics?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases) by aligning the pyrazole-pyridine core in active sites .

- DFT Calculations : Gaussian 16 optimizes geometry and calculates electrostatic potential maps (Multiwfn software) to identify nucleophilic/electrophilic regions .

- ADMET Prediction : SwissADME estimates LogP (~3.2) and CNS permeability, while ProTox-II flags hepatotoxicity risks .

Advanced: How to address discrepancies between in vitro and in vivo activity data?

- Solubility Optimization : Use co-solvents (DMSO/PEG 400) or nanoformulation to enhance bioavailability in animal models .

- Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS to identify degradation pathways .

- Dose-Response Refinement : Adjust dosing regimens based on PK/PD modeling to align IC₅₀ values with plasma concentrations .

Advanced: What strategies enable regioselective functionalization of the pyrazole ring?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the 1-methyl position during electrophilic substitution .

- Catalytic Systems : Pd(OAc)₂/XPhos promotes C-H activation at the 4-position of pyrazole under microwave irradiation (120°C, 30 min) .

- Directed Ortho-Metalation : LDA directs lithiation at the 5-position for subsequent quenching with electrophiles (e.g., CF₃I) .

Basic: Which in vitro assays are suitable for initial pharmacological screening?

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo) quantify ATPase activity inhibition .

- Receptor Binding : Radioligand displacement (³H-labeled antagonists) measures affinity for GPCRs .

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ <10 µM suggests therapeutic potential) .

Advanced: How to assess metabolic stability using microsomal assays?

- Protocol : Incubate 1 µM compound with HLMs (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench at 0, 5, 15, 30, 60 min with acetonitrile .

- Analysis : LC-MS/MS quantifies parent compound depletion. Half-life (t₁/₂) >30 min indicates favorable stability .

- Metabolite ID : High-resolution MS/MS fragments (e.g., m/z 449.15 for hydroxylated metabolite) .

Advanced: How can QSAR models guide structural optimization?

- Descriptor Calculation : Use Dragon or PaDEL to generate 3D descriptors (e.g., topological polar surface area) .

- Model Training : Partial Least Squares (PLS) correlates descriptors with activity data (R² >0.7 validates predictive power) .

- Virtual Libraries : Enamine REAL Space generates analogs with modified pyridylmethyl groups for in silico screening .

Basic: How to mitigate solubility limitations in biological assays?

- Co-Solvents : 10% DMSO in PBS maintains solubility without cytotoxicity .

- pH Adjustment : Buffers (pH 7.4) with 0.1% Tween-80 enhance aqueous stability .

- Solid Dispersion : Spray-drying with PVP-VA64 increases dissolution rate by 3-fold .

Advanced: What experimental designs evaluate synergistic effects with existing drugs?

- Combination Index (CI) : Chou-Talalay method quantifies synergy (CI <1) in dose-matrix assays .

- Isobolograms : Plot IC₅₀ ratios to distinguish additive vs. synergistic interactions .

- Mechanistic Studies : RNA-seq identifies pathways upregulated in combination therapy (e.g., apoptosis genes BAX/BCL2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.